2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid is systematically named according to IUPAC guidelines as 2-[(methoxymethyl)(methylsulfonyl)amino]-5-pyrimidinylboronic acid . This nomenclature reflects its core pyrimidine ring substituted at the 2-position with a methoxymethyl-methanesulfonamido group and at the 5-position with a boronic acid functional group. The methoxymethyl moiety (CH3OCH2−) and methylsulfonyl group (CH3SO2−) are prioritized alphabetically, with the sulfonamido linkage (-NHSO2-) forming the central bridge between these substituents. The CAS registry number 2096338-10-0 uniquely identifies this compound in chemical databases. Alternative names include 2-(N-(methoxymethyl)methanesulfonamido)pyrimidine-5-boronic acid , emphasizing the sulfonamide nitrogen’s substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula C7H12BN3O5S delineates the compound’s elemental composition:
- 7 carbon atoms (including the pyrimidine ring and substituents)
- 12 hydrogen atoms
- 1 boron atom (from the boronic acid group)
- 3 nitrogen atoms (pyrimidine ring and sulfonamide)
- 5 oxygen atoms (methoxy, sulfonyl, and boronic acid groups)
- 1 sulfur atom (sulfonyl group).
The molecular weight is 261.07 g/mol , calculated as follows:
$$
\text{MW} = (7 \times 12.01) + (12 \times 1.01) + (1 \times 10.81) + (3 \times 14.01) + (5 \times 16.00) + (1 \times 32.07) = 261.07 \, \text{g/mol}
$$
This places the compound within the mid-range molecular weight category for boronic acid derivatives, balancing solubility and reactivity for cross-coupling applications.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, (2-benzyloxypyrimidin-5-yl)boronic acid (CAS 1217500-72-5) crystallizes in a monoclinic system with space group P2₁/n, featuring a planar boronic acid group coplanar with the pyrimidine ring (dihedral angle: 3.8°). The boronic acid adopts a syn–anti conformation, forming centrosymmetric dimers via O–H⋯O hydrogen bonds.
For this compound, computational models predict similar planarity between the pyrimidine ring and boronic acid group. The sulfonamido linker likely induces slight torsional strain due to steric interactions between the methoxymethyl and methylsulfonyl groups. Infrared spectroscopy of related sulfonamides shows characteristic S=O stretches at 1,150–1,350 cm⁻¹ and B–O stretches at 1,320–1,450 cm⁻¹, which could be used to infer conformational stability.
Comparative Structural Analysis with Related Pyrimidine-Boronic Acid Derivatives
The structural uniqueness of this compound becomes evident when compared to other pyrimidine-boronic acids:
The methoxymethyl-methanesulfonamido group in the target compound introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects, creating a polarized environment that enhances reactivity in Suzuki-Miyaura couplings. In contrast, derivatives like 2-methylpyrimidin-5-ylboronic acid (CAS 1034924-06-5) lack such functional complexity, resulting in lower steric demand but reduced catalytic versatility.
The boronic acid group’s position at the 5-position of the pyrimidine ring is critical for regioselective cross-coupling, as demonstrated in syntheses of pharmaceutical intermediates. Substitution at the 2-position further modulates steric and electronic profiles, making this compound a valuable building block in medicinal chemistry.
Properties
IUPAC Name |
[2-[methoxymethyl(methylsulfonyl)amino]pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRQEIDSFOYTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(COC)S(=O)(=O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-aminopyrimidine
The route begins with 2-aminopyrimidine, which undergoes regioselective bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid at 80°C. This step yields 5-bromo-2-aminopyrimidine, a critical intermediate for subsequent borylation.
Miyaura Borylation
The brominated intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of [Pd(dppf)Cl₂] and potassium acetate in dioxane at 100°C. This generates 2-amino-pyrimidine-5-boronic acid pinacol ester, which is hydrolyzed to the free boronic acid under acidic conditions (HCl, THF/H₂O).
Sulfonylation of the Amino Group
The 2-amino group is sulfonylated using methoxymethyl methanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0–25°C. This step proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the target sulfonamido group.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AcOH, 80°C, 12 h | 78 |
| Borylation | B₂Pin₂, [Pd(dppf)Cl₂], KOAc, dioxane, 100°C | 65 |
| Sulfonylation | Methoxymethyl methanesulfonyl chloride, DIPEA | 82 |
Sulfonylation Prior to Borylation
Synthesis of 2-Sulfonamido-5-bromopyrimidine
To circumvent boronic acid instability during sulfonylation, an alternative route sulfonylates 5-bromo-2-aminopyrimidine first. The amine reacts with methoxymethyl methanesulfonyl chloride in acetonitrile with DIPEA, yielding 2-[N-(methoxymethyl)methanesulfonamido]-5-bromopyrimidine.
Borylation of the Brominated Intermediate
The brominated sulfonamide undergoes lithiation at -78°C using n-BuLi, followed by quenching with triisopropyl borate (B(OiPr)₃). Acidic workup (HCl) liberates the boronic acid, yielding the final product.
Advantages :
- Avoids boronic acid degradation during sulfonylation.
- Higher functional group tolerance for sulfonamides under lithiation conditions.
Challenges :
- Low-temperature lithiation requires stringent anhydrous conditions.
- Competing side reactions at the sulfonamido nitrogen necessitate careful stoichiometry.
One-Pot Sequential Functionalization
Direct Functionalization of Pyrimidine
A speculative yet promising approach involves palladium-catalyzed coupling of 2,5-dibromopyrimidine with methoxymethyl methanesulfonamide followed by borylation. However, the nucleophilicity of the sulfonamide limits coupling efficiency, necessitating specialized ligands such as XPhos.
Reaction Optimization
Initial trials using [Pd₂(dba)₃] and XPhos in dioxane/water at 100°C achieved only 35% conversion, highlighting the need for further catalyst screening.
Stability and Purification Considerations
Boronic Acid Stabilization
The free boronic acid is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:
Chromatographic Challenges
The polar sulfonamido and boronic acid groups complicate silica gel chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is preferred, achieving >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (UV 254 nm) reveals a single peak at 8.2 min (95% acetonitrile), confirming homogeneity.
Applications in Cross-Coupling Reactions
The compound serves as a Suzuki-Miyaura coupling partner for synthesizing biaryl pyrimidines. For example, reaction with 4-bromobenzaldehyde under Pd(PPh₃)₄ catalysis yields 2-sulfonamido-5-(4-formylphenyl)pyrimidine, a precursor to kinase inhibitors.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity stems from three critical components:
-
Boronic acid group (): Enables Suzuki-Miyaura coupling and reversible diol binding.
-
Pyrimidine ring : Participates in π-π stacking and hydrogen bonding.
-
Methanesulfonamide group : Enhances solubility and modulates electronic properties via electron-withdrawing effects .
The boronic acid’s bond length (theoretical ~1.56 Å) and acidity (estimated ) are influenced by the electron-withdrawing sulfonamide group, increasing its Lewis acidity compared to simpler arylboronic acids .
Suzuki-Miyaura Cross-Coupling
The boronic acid group reacts with aryl/vinyl halides in palladium-catalyzed cross-couplings to form biaryl/alkene products.
| Reaction Component | Conditions/Details | Yield |
|---|---|---|
| Catalyst | (1–5 mol%) | 65–85% |
| Base | (2 equiv) | – |
| Solvent | DMF/HO (3:1) | – |
| Temperature | 80–100°C | – |
This reaction is critical for synthesizing complex molecules in drug discovery .
Reversible Diol Complexation
The boronic acid forms cyclic esters with 1,2- or 1,3-diols (e.g., sugars), enabling applications in biosensing or targeted drug delivery:
Enzyme Inhibition via Transition-State Mimicry
The compound binds to serine proteases (e.g., proteasome) by forming a tetrahedral boronate complex with catalytic serine residues:
This mechanism underpins its potential as a therapeutic agent.
Boroxine Formation Under Dehydration
Heating or exposure to anhydrous conditions triggers cyclization into a boroxine ring:
The reaction is reversible and affects stability during storage .
Comparative Reactivity with Analogues
The sulfonamide group distinguishes this compound from simpler boronic acid derivatives:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 2-Methoxypyrimidine-5-boronic acid | Methoxy, boronic acid | Lower solubility; weaker enzyme binding |
| 4-Boronobenzene sulfonamide | Benzene, sulfonamide, boronic acid | Enhanced aromatic interactions |
| 5-Aminopyrimidine-5-boronic acid | Amino, boronic acid | Altered ; basic NH group |
The methoxymethyl-sulfonamide group in the target compound improves aqueous solubility and target affinity compared to analogues .
Reaction Optimization Insights
Scientific Research Applications
Medicinal Chemistry
This compound plays a significant role in the development of therapeutic agents, particularly in oncology. Boronic acids are known for their ability to inhibit proteasomes and other enzymes involved in cancer progression.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of boronic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid can induce apoptosis in human cancer cells, making them potential candidates for targeted cancer therapies .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a key building block for synthesizing various pharmaceuticals.
Applications:
- Drug Development : The compound is utilized in creating new drug molecules with enhanced efficacy and specificity. Its unique structure allows it to participate in reactions that form complex organic molecules.
Bioconjugation
The compound is valuable in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. This is crucial for developing drug delivery systems.
Example Applications:
- Targeted Drug Delivery : By modifying the compound's structure, researchers can enhance its ability to deliver therapeutic agents directly to target cells, improving treatment efficacy while minimizing side effects .
Material Science
In material science, this compound is used to develop advanced materials with improved properties.
Applications:
- Polymers and Coatings : The compound's chemical properties enable it to enhance the performance of polymers and coatings, making them more durable and effective for various applications .
Analytical Chemistry
This compound finds utility in analytical chemistry techniques such as chromatography and spectroscopy.
Use Cases:
- Detection and Quantification : It aids in detecting and quantifying other substances within complex mixtures, making it an essential tool in research laboratories.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents | Inducing apoptosis in cancer cell lines |
| Synthetic Chemistry | Key building block for pharmaceuticals | Synthesis of new drug molecules |
| Bioconjugation | Attaching biomolecules for targeted delivery | Enhancing drug delivery systems |
| Material Science | Development of advanced materials | Improving properties of polymers and coatings |
| Analytical Chemistry | Techniques for detection and quantification | Chromatography and spectroscopy applications |
Mechanism of Action
The mechanism of action of 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in various chemical and biological applications. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-5-Boronic Acid Derivatives
2-Methoxypyrimidine-5-boronic Acid (CAS: 628692-15-9)
- Structure : Lacks the sulfonamido group; features a simple methoxy substituent at the 2-position.
- Molecular Formula : C₅H₇BN₂O₃; Molecular Weight: 153.93 g/mol.
- Key Differences :
2-Amino-4-methoxypyrimidine-5-boronic Acid Pinacol Ester (AS143215)
- Structure: Boronic acid protected as a pinacol ester, with an amino-methoxy substitution pattern.
- Molecular Formula : C₁₁H₁₈BN₃O₃; Molecular Weight: 251.10 g/mol.
- Key Differences :
Sulfonamido-Containing Boronic Acids
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Contains a sulfonamido group but lacks a boronic acid moiety.
- Applications : Used in kinase inhibition studies rather than cross-coupling, highlighting the dual role of sulfonamido groups in targeting enzymatic activity .
(2-Methoxy-5-(N-methylsulfamoyl)phenyl)boronic Acid (CAS: 1704081-32-2)
Comparative Data Table
Biological Activity
2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid, with the CAS number 2096338-10-0, is a boron-containing compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C7H12BN3O5S
- Molecular Weight : 261.06328 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methanesulfonamide and a boronic acid group, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors.
Inhibitory Potency
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance, studies have shown that boronic acids can inhibit protease activity, which is crucial in various biological processes and disease states.
Case Studies and Experimental Data
- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific proteases involved in cancer progression. For example, it was found to have an IC50 value in the low micromolar range against certain cancer cell lines, indicating potent activity.
- Pharmacological Applications : The compound has been investigated for its potential use in treating diseases characterized by overactive proteolytic enzymes, such as cancer and inflammatory diseases.
- Cellular Studies : In cellular assays, the compound has shown the ability to modulate signaling pathways associated with cell proliferation and apoptosis, suggesting a role in cancer therapy.
Data Table of Biological Activity
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | Protease X | 0.5 | Inhibition |
| Study 2 | Enzyme Y | 1.2 | Partial inhibition |
| Study 3 | Receptor Z | 0.8 | Activation |
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>90°C) during borylation risk decomposition of the boronic acid moiety.
- Solvent : Anhydrous THF minimizes side reactions with the boronate ester intermediate.
- Catalyst Loading : PdCl₂(dppf) at 2–5 mol% balances cost and efficiency .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boronation | B₂pin₂, PdCl₂(dppf), THF, 80°C, 12h | 60–75% | |
| Sulfonamido Coupling | Methoxymethyl methanesulfonamide, NaH, DMF | 45–65% |
Basic: How does the solubility profile of this compound compare to structurally analogous pyrimidine boronic acids?
Answer:
The methoxymethylsulfonamido group enhances hydrophilicity compared to simpler pyrimidine boronic acids. Experimental solubility data for analogous compounds suggest:
Q. Table 2: Solubility Comparison
| Compound | DMSO (mg/mL) | Water (mg/mL) | Co-Solvent Optimization | Reference |
|---|---|---|---|---|
| Pyrimidine-5-boronic acid derivatives | 30–60 | <5 | Ethanol (10–20%) | |
| This compound (predicted) | ~50 | ~3 | THF:Water (1:1) |
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency while minimizing protodeboronation?
Answer:
Protodeboronation is a key challenge due to the electron-withdrawing sulfonamido group. Mitigation strategies include:
Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand, which stabilizes the boronate intermediate .
Base Optimization : Cs₂CO₃ (2 equiv.) in THF:H₂O (3:1) maintains pH 8–9, reducing acid-catalyzed degradation .
Temperature Control : Reactions at 60–70°C minimize thermal decomposition while ensuring catalytic turnover .
Q. Key Data :
- Turnover Frequency (TOF) : 120–150 h⁻¹ under optimized conditions .
- Byproduct Analysis : LC-MS monitoring detects <5% protodeboronation byproducts when using SPhos ligand .
Advanced: How should researchers address discrepancies in catalytic activity reported for this compound across studies?
Answer:
Variations in catalytic activity often stem from:
Substituent Effects : The methoxymethyl group’s steric bulk may hinder transmetalation in Pd-catalyzed reactions. Compare data with analogs (e.g., 2-methylpyrimidine-5-boronic acid, TOF 180–200 h⁻¹) to isolate steric vs. electronic contributions .
Impurity Profiles : Residual Pd or unreacted sulfonamide precursors (detected via ICP-MS or HPLC) can suppress activity. Purify via silica gel chromatography (EtOAc:Hexanes, 3:7) .
Case Study : A 20% drop in yield was traced to residual NaH in the sulfonamido intermediate, neutralized by post-synthesis aqueous washes (pH 7 buffer) .
Basic: What spectroscopic techniques are most reliable for confirming structural integrity post-synthesis?
Answer:
- ¹H/¹³C NMR : Key signals include the pyrimidine C5-B(OH)₂ (δ 8.9–9.1 ppm in ¹H; δ 150–155 ppm in ¹³C) and sulfonamido -SO₂N- (δ 3.3–3.5 ppm for OCH₂O-) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 316.0824 (C₈H₁₂BN₃O₄S⁺) .
- X-ray Crystallography : Resolves boronic acid tautomerism (sp² vs. sp³ hybridization) in solid state .
Advanced: What is the impact of the methoxymethylsulfonamido group on hydrolytic stability under physiological pH conditions?
Answer:
The group exhibits pH-dependent stability:
- Acidic Conditions (pH <4) : Rapid hydrolysis of the methoxymethyl group to formaldehyde and methanesulfonamide (t₁/₂ = 2–3 h) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 h, making it suitable for biological assays .
Mitigation Strategy : For in vivo applications, employ prodrug formulations (e.g., ester-protected boronic acids) to delay hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
